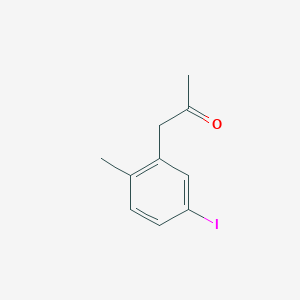![molecular formula C13H18NO7P B14052495 (1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-2-phosphonoglycine Trimethyl Ester, also known as (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester, is an organic compound with the molecular formula C13H18NO7P and a molecular weight of 331.26 g/mol . It is a white crystalline solid that is soluble in methanol and partially soluble in other organic solvents . This compound is commonly used as a chemical intermediate in various industries, including pharmaceuticals, pesticides, and food .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cbz-2-phosphonoglycine Trimethyl Ester can be synthesized through the reaction of alpha-phosphonoglycine trimethyl ester with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The reaction typically involves the following steps:
- Dissolve alpha-phosphonoglycine trimethyl ester in a 10% sodium carbonate aqueous solution.
- Add dioxane to the solution and cool it in an ice bath.
- Slowly add a 10% dioxane solution of benzyloxycarbonyl chloride to the reaction mixture while maintaining the temperature in the ice bath.
- Allow the reaction to proceed for 2 hours in the ice bath and then for an additional 8 hours at room temperature.
- Dilute the reaction mixture with water and extract the product with ether.
- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product .
Industrial Production Methods
The industrial production of N-Cbz-2-phosphonoglycine Trimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-2-phosphonoglycine Trimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
N-Cbz-2-phosphonoglycine Trimethyl Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cbz-2-phosphonoglycine Trimethyl Ester involves its role as a chemical intermediate. The compound’s benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at specific sites, facilitating the synthesis of complex molecules . The phosphonoglycine moiety can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-2-phosphonoglycine: Similar structure but without the trimethyl ester groups.
N-Cbz-2-phosphonoglycine Dimethyl Ester: Similar structure with dimethyl ester groups instead of trimethyl ester groups.
Uniqueness
N-Cbz-2-phosphonoglycine Trimethyl Ester is unique due to its trimethyl ester groups, which provide enhanced solubility and reactivity compared to its dimethyl ester and non-esterified counterparts . This makes it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
Formule moléculaire |
C13H18NO7P |
|---|---|
Poids moléculaire |
331.26 g/mol |
Nom IUPAC |
[2-(dimethylamino)-1-oxo-1-phenylmethoxycarbonyloxypropan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H18NO7P/c1-13(14(2)3,22(17,18)19)11(15)21-12(16)20-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,17,18,19) |
Clé InChI |
ORYUDASWMACSKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(=O)OCC1=CC=CC=C1)(N(C)C)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



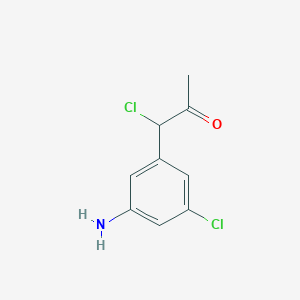
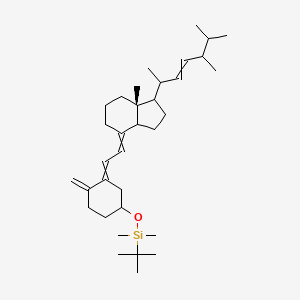
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
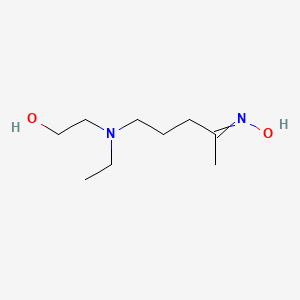

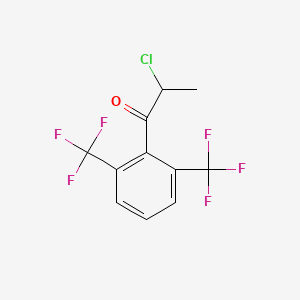

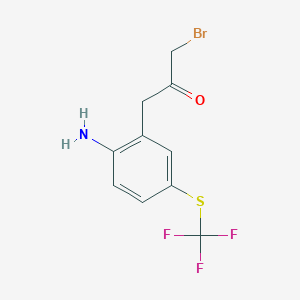
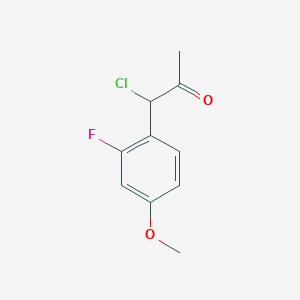
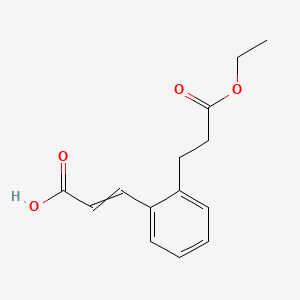
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
